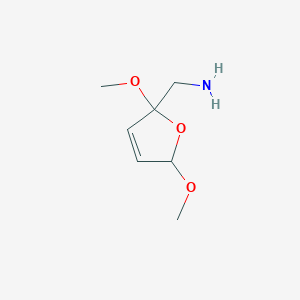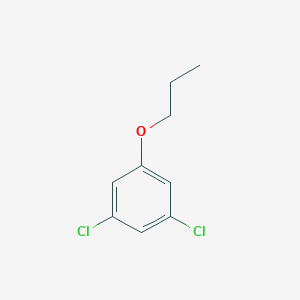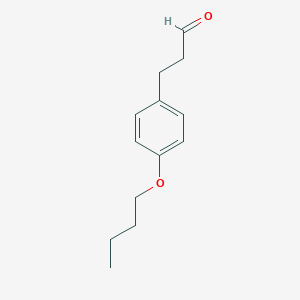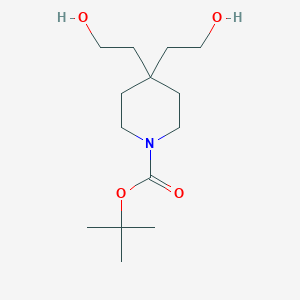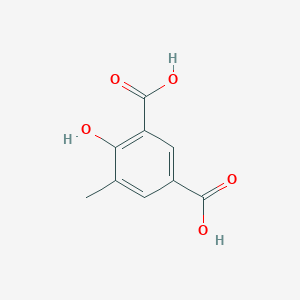
4-Hydroxy-5-methylisophthalic acid
Vue d'ensemble
Description
4-Hydroxy-5-methylisophthalic acid is a chemical compound with the molecular formula C9H8O5 . It has an average mass of 196.157 Da and a monoisotopic mass of 196.037170 Da . It contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-5-methylisophthalic acid consists of 22 bonds in total. These include 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 1 aromatic hydroxyl .Applications De Recherche Scientifique
Enzyme Inhibition Studies
4-Hydroxy-5-methylisophthalic acid and its derivatives have been studied for their potential in inhibiting enzymes. For instance, compounds such as 5-methylisophthalic acid were found to be competitive inhibitors of bovine liver glutamate dehydrogenase, although the extent of inhibition was not significantly greater than that of the parent compound, isophthalic acid (Boots et al., 1976).
Catalytic Properties in Coordination Polymers
5-Methylisophthalic acid has been utilized in the synthesis of coordination polymers, demonstrating significant catalytic properties. For example, coordination polymers modified with 5-methylisophthalic acid showed effective catalytic capabilities for Knoevenagel condensation reactions and selective epoxidation of styrene (Zhang et al., 2017).
Bacterial Metabolism
In the study of bacterial metabolism, 4-Hydroxy-5-methylisophthalic acid has been identified as a product of the oxidation of certain compounds by fluorescent Pseudomonas. This showcases its role in microbial metabolic pathways (Chapman & Hopper, 1968).
Construction of Network Structures
5-Methylisophthalic acid has been used as a bridging ligand in the construction of complex network structures. For instance, it was involved in the synthesis of a 2D network in a tetrahedral Zn4-ε-Keggin system, demonstrating electrocatalytic activity towards bromate reduction (Dong et al., 2015).
Development of Functional Materials
The compound has also been employed in the development of functional materials. For example, its derivatives were used in the hydrothermal synthesis of compounds that exhibit antiferromagnetic coupling and photoluminescent properties (Pan et al., 2008).
Enhancing Polymer Membrane Performance
In polymer science, 5-hydroxyisophthalic acid has been incorporated into poly(ethylene oxide) matrices to enhance the performance of CO2 separation membranes, demonstrating increased solubility and selectivity (Yoon & Kang, 2018).
Propriétés
IUPAC Name |
4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYWRUIYOUYTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281385 | |
| Record name | 4-hydroxy-5-methylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methylisophthalic acid | |
CAS RN |
4365-31-5 | |
| Record name | 4365-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-5-methylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)


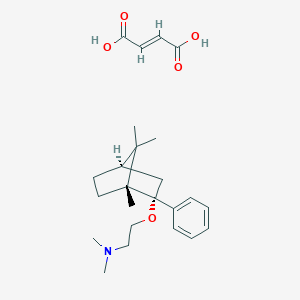
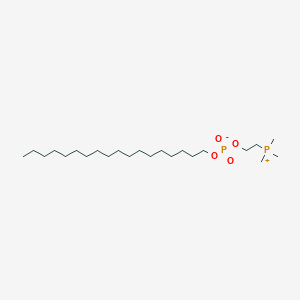
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)
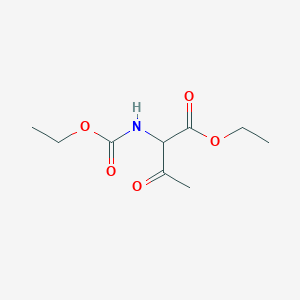
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)

